4'-Bromo-4-butoxy-biphenyl
Overview
Description
4’-Bromo-4-butoxy-biphenyl is an organic compound with the molecular formula C16H17BrO It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is substituted with a bromine atom and another with a butoxy group
Mechanism of Action
Target of Action
It’s known that brominated biphenyls are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the bromine atom on the biphenyl ring acts as a leaving group, making it a target for nucleophilic attack.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the bromine atom on the 4’-Bromo-4-butoxy-biphenyl molecule is replaced by an organoboron reagent in the presence of a palladium catalyst . This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s molecular weight (305210 Da ) suggests it could have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The primary result of 4’-Bromo-4-butoxy-biphenyl’s action in Suzuki-Miyaura cross-coupling reactions is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of 4’-Bromo-4-butoxy-biphenyl in Suzuki-Miyaura cross-coupling reactions can be influenced by various environmental factors. These include the type of organoboron reagent used, the choice of solvent, the temperature, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-4-butoxy-biphenyl typically involves the reaction of 4-bromo-4’-hydroxybiphenyl with 1-bromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of 4’-Bromo-4-butoxy-biphenyl .
Industrial Production Methods: Industrial production of 4’-Bromo-4-butoxy-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-4-butoxy-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The butoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated biphenyl derivative.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling are commonly used, with reagents like boronic acids.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products:
Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated biphenyl derivatives.
Scientific Research Applications
4’-Bromo-4-butoxy-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Comparison with Similar Compounds
4-Bromo-4’-hydroxybiphenyl: A precursor in the synthesis of 4’-Bromo-4-butoxy-biphenyl.
4-Bromo-4’-methoxybiphenyl: Similar structure but with a methoxy group instead of a butoxy group.
4-Bromo-4’-propylbiphenyl: Similar structure but with a propyl group instead of a butoxy group.
Uniqueness: 4’-Bromo-4-butoxy-biphenyl is unique due to the presence of both a bromine atom and a butoxy group on the biphenyl ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-bromo-4-(4-butoxyphenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-2-3-12-18-16-10-6-14(7-11-16)13-4-8-15(17)9-5-13/h4-11H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLBTVYITAGXGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611149 | |
Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-63-6 | |
Record name | 4-Bromo-4'-butoxy-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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